molecular formula C10H17I B2502796 1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane CAS No. 2287313-17-9

1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane

Cat. No.: B2502796
CAS No.: 2287313-17-9
M. Wt: 264.15
InChI Key: SXUCTSUKZIKMCS-UHFFFAOYSA-N
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Description

1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane is a compound with the molecular formula C10H17I. It belongs to the class of bicyclo[1.1.1]pentane derivatives, which are known for their unique three-dimensional cyclic scaffold. This structural motif is highly valued in modern drug discovery due to its ability to enhance the properties of drug candidates, such as passive permeability, water solubility, and metabolic stability .

Preparation Methods

The synthesis of 1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the radical or nucleophilic addition across a [1.1.1]propellane precursor. This approach allows for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core . Industrial production methods often rely on scalable synthetic routes, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes .

Chemical Reactions Analysis

1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into various binding sites, modulating the activity of enzymes and receptors. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-iodo-3-pentan-3-ylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17I/c1-3-8(4-2)9-5-10(11,6-9)7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUCTSUKZIKMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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